molecular formula C19H16F3N5O2 B10995160 N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide

N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide

Cat. No.: B10995160
M. Wt: 403.4 g/mol
InChI Key: UBPUCOASHKJTEN-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolopyrazine core, which is a fused heterocyclic system, and is substituted with phenoxyphenyl and trifluoromethyl groups, contributing to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide typically involves multiple steps:

    Formation of the Triazolopyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, starting with a hydrazine derivative and a suitable diketone can lead to the formation of the triazolopyrazine ring.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the incorporation of the trifluoromethyl group.

    Attachment of the Phenoxyphenyl Group: This can be done through nucleophilic aromatic substitution reactions, where a phenoxyphenyl halide reacts with the triazolopyrazine intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The phenoxyphenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.

Scientific Research Applications

N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl and trifluoromethyl groups enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H16F3N5O2

Molecular Weight

403.4 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)17-25-24-16-12-26(10-11-27(16)17)18(28)23-13-6-8-15(9-7-13)29-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,23,28)

InChI Key

UBPUCOASHKJTEN-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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